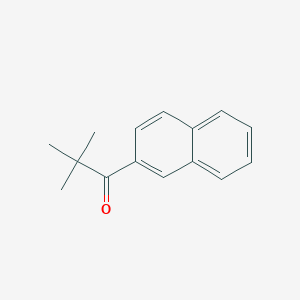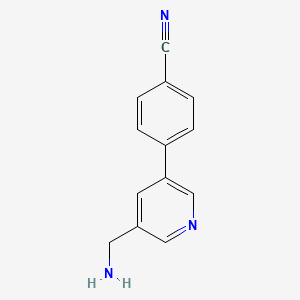
N-(2-Aminoethyl)-5-methylpyrazine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida es un compuesto químico con una fórmula molecular de C7H12ClN3O. Es un derivado de la pirazina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida generalmente implica la reacción del ácido 5-metilpirazina-2-carboxílico con 2-aminoetanol en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y un catalizador como DMAP (4-dimetilaminopiridina). La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El producto resultante se trata luego con ácido clorhídrico para obtener la forma de sal de clorhidrato.
Métodos de Producción Industrial
A escala industrial, la producción de clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida puede implicar técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza una calidad de producto consistente y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución nucleófila con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio acuoso a temperaturas elevadas.
Reducción: Borohidruro de sodio en metanol a temperatura ambiente.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de pirazina sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de N-(2-aminoetil)maleimida
- N-(2-aminoetil)-3-aminopropiltrimetoxisilano
- Clorhidrato de 2-aminoetilmetacrilamida
Unicidad
El clorhidrato de N-(2-aminoetil)-5-metilpirazina-2-carboxamida es único debido a su estructura central específica de pirazina, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones de investigación e industriales específicas.
Propiedades
Fórmula molecular |
C8H13ClN4O |
|---|---|
Peso molecular |
216.67 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-5-methylpyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c1-6-4-12-7(5-11-6)8(13)10-3-2-9;/h4-5H,2-3,9H2,1H3,(H,10,13);1H |
Clave InChI |
POLKNSYPCUHTTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)C(=O)NCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)

![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)


![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B11891389.png)
![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)



![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
